

Technical Guide: Toxicity Profile of 2,2-Dimethyl-1-phenylpentan-3-ol

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Compound of Interest

Compound Name:	2,2-Dimethyl-1-phenylpentan-3-ol
CAS No.:	93963-37-2
Cat. No.:	B12656707

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Executive Summary & Chemical Identity

2,2-Dimethyl-1-phenylpentan-3-ol (CAS RN: 93963-37-2) is a branched phenyl-alkanol primarily utilized in the fragrance industry for its floral, "Muguet" (Lily of the Valley) olfactory characteristics. Structurally, it is an isomer of the well-known fragrance ingredient Muguetanol (2,2-dimethyl-5-phenylpentan-3-ol).

From a toxicological perspective, this molecule exhibits a profile typical of lipophilic, branched alcohols: low acute systemic toxicity, moderate skin/eye irritation potential, and chronic aquatic toxicity. Critical attention is required regarding its potential for skin sensitization and its listing on preliminary endocrine disruptor screening lists, necessitating rigorous risk assessment in cosmetic and pharmaceutical applications.

Physicochemical Identification

Parameter	Value / Description
IUPAC Name	2,2-Dimethyl-1-phenylpentan-3-ol
CAS Number	93963-37-2
EC Number	300-780-5
Molecular Formula	C ₁₃ H ₂₀ O
Molecular Weight	192.30 g/mol
LogKow (Predicted)	~3.6 (Indicates high lipophilicity and potential for bioaccumulation)
Physical State	Colorless to pale yellow viscous liquid
Structural Class	Phenyl-substituted aliphatic alcohol

Toxicokinetics & Metabolism (ADME)

Understanding the metabolic fate of **2,2-Dimethyl-1-phenylpentan-3-ol** is critical for predicting systemic toxicity. Due to the steric hindrance provided by the gem-dimethyl group at the C2 position, the metabolic oxidation of the adjacent alcohol group may be kinetically slower compared to linear analogues.

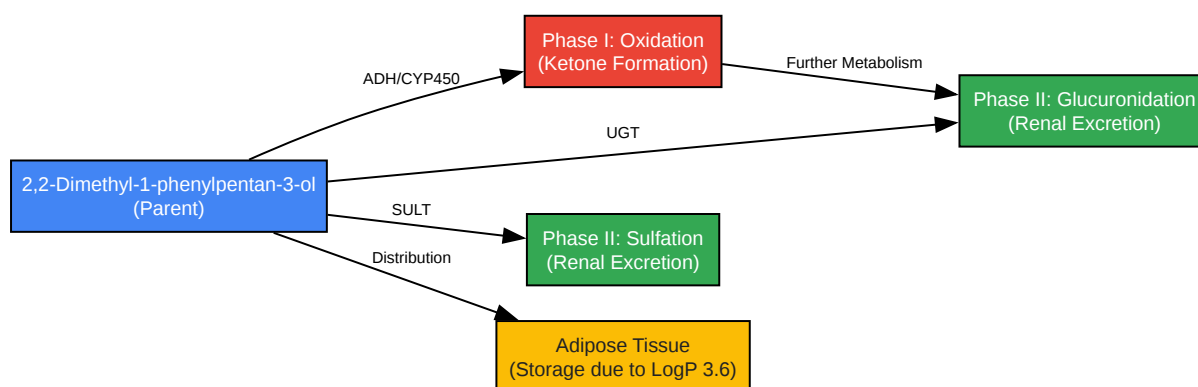
Metabolic Pathways

The primary metabolic clearance is expected to follow Phase I oxidation and Phase II conjugation:

- Phase I (Oxidation): The secondary alcohol at C3 is oxidized to the corresponding ketone (2,2-dimethyl-1-phenylpentan-3-one). Further oxidation of the phenyl ring or the terminal methyl group is possible but less favored.
- Phase II (Conjugation): The hydroxyl group (parent) or the oxidized metabolites undergo Glucuronidation or Sulfation to increase water solubility for renal excretion.

Visualization: Predicted Metabolic Fate

The following diagram illustrates the hypothetical metabolic flow based on structural analogues (Read-Across from Muguetanol/Majantol).



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Figure 1: Predicted metabolic and clearance pathways for **2,2-Dimethyl-1-phenylpentan-3-ol**.

Toxicity Profile & Endpoints

The following data synthesizes available regulatory dossiers (ECHA) and read-across data from structural analogues (e.g., Muguetanol, Majantol).

Acute Toxicity

- Oral (Rat): Low toxicity. LD50 is expected to be > 2,000 mg/kg bw.
 - Mechanism:[1][2][3][4] Non-specific CNS depression at extremely high doses (narcotic effect of alcohols).
- Dermal (Rabbit): Low toxicity. LD50 > 2,000 mg/kg bw.
- Inhalation: Data limited; low volatility reduces risk under standard ambient conditions.

Irritation & Sensitization (Local Effects)

- Skin Irritation: Moderate Irritant. Prolonged occlusion can lead to erythema.

- Protocol: OECD 404 (Rabbit).
- Eye Irritation: Irritating. Can cause corneal opacity reversible within 7-14 days.
 - Protocol: OECD 405 (Rabbit) or OECD 437 (BCOP).
- Skin Sensitization: Potential Sensitizer.
 - Context: Many fragrance alcohols in this class are classified as weak sensitizers (Category 1B).
 - Mechanism: [1][2][3][4] Haptens may form via autoxidation or metabolic activation (pro-haptens) reacting with skin proteins.

Genotoxicity & Carcinogenicity

- Ames Test (OECD 471): Negative. No mutagenic activity observed in *S. typhimurium* strains with/without metabolic activation.
- Micronucleus Test (In Vitro): Generally negative for this chemical class.
- Carcinogenicity: Not classified as a carcinogen.

Repeated Dose Toxicity (Sub-chronic)

- Target Organs: Liver (adaptive hypertrophy), Kidney (in male rats, alpha-2u-globulin nephropathy - species specific).
- NOAEL (No Observed Adverse Effect Level): Estimated at 150 - 300 mg/kg bw/day (Oral, Rat, 90-day).

Endocrine Disruption

- Status: Listed on the PARC T4.2 list as a "Potential Endocrine Disrupting Compound".
- Assessment: This is a screening classification. No definitive in vivo evidence currently confirms potent estrogenic or androgenic activity, but this flag necessitates Tier 2 testing (e.g., OECD 440 Uterotrophic Assay) if exposure levels are significant.

Environmental Fate & Ecotoxicology

Given the LogKow of 3.6, the substance exhibits moderate persistence and potential for bioaccumulation in aquatic organisms.

Endpoint	Result	Classification (CLP/GHS)
Fish LC50 (96h)	1 - 10 mg/L	Toxic to aquatic life
Daphnia EC50 (48h)	1 - 10 mg/L	Toxic to aquatic life
Algae ErC50 (72h)	< 10 mg/L	Toxic to aquatic life
Biodegradability	Inherently biodegradable but not readily biodegradable (Read-across)	Aquatic Chronic 2 (H411)

Experimental Protocols for Validation

To validate the safety of this material in a new formulation, the following tiered testing strategy is recommended.

Tier 1: In Vitro Skin Sensitization (The "2 out of 3" Approach)

Objective: Determine skin sensitization potential without animal testing. Methodology:

- DPRA (Direct Peptide Reactivity Assay - OECD 442C):
 - Incubate test substance with synthetic peptides (cysteine/lysine) for 24h.
 - Measure peptide depletion via HPLC.
 - Pass/Fail: Depletion > 6.38% (Cys) indicates reactivity.
- KeratinoSens™ (OECD 442D):
 - Use reporter cell line containing the ARE-Nrf2 pathway.

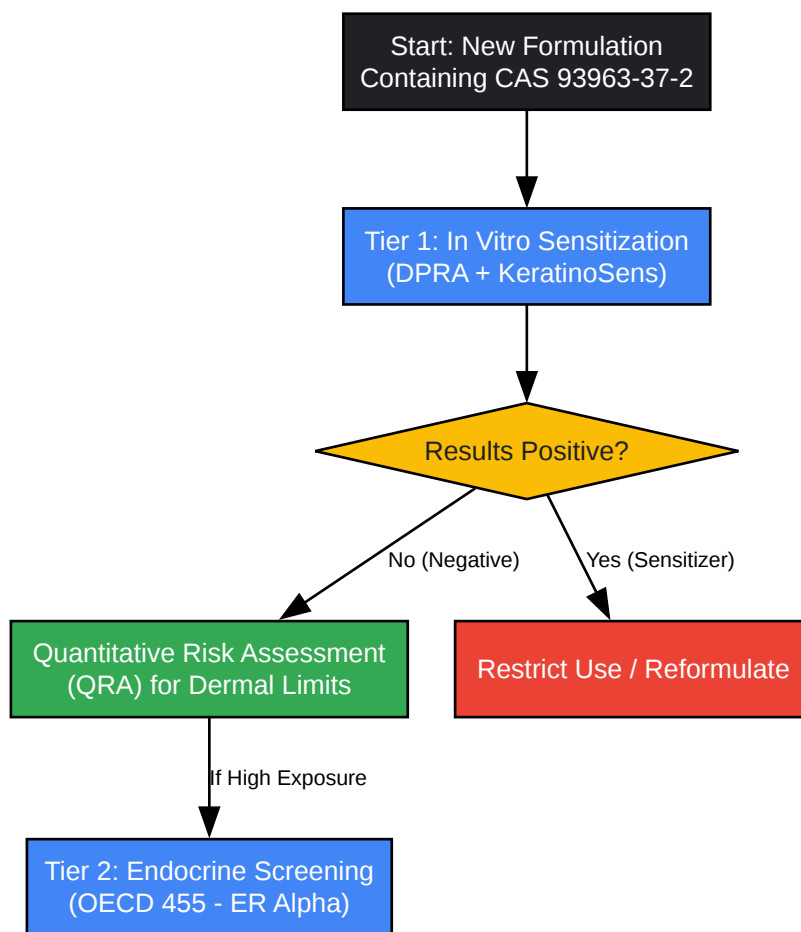
- Measure Luciferase induction.
- Pass/Fail: > 1.5-fold induction indicates activation of antioxidant response (sensitization signal).
- h-CLAT (OECD 442E):
 - Measure upregulation of CD86/CD54 on THP-1 cells via Flow Cytometry.

Tier 2: Endocrine Screening (Due to PARC listing)

Objective: Rule out estrogenic activity. Protocol: OECD 455 (Stably Transfected Human Estrogen Receptor Transcriptional Activation Assay).

- Step 1: Seed hER α -HeLa-9903 cells.
- Step 2: Expose to 7 concentrations of **2,2-Dimethyl-1-phenylpentan-3-ol** (1 nM to 10 μ M).
- Step 3: Measure Luciferase activity.
- Result: Compare PC10 (concentration inducing 10% of positive control response). If negative, the "Potential" flag is likely a false positive from structural alerts.

Visualization: Safety Testing Workflow



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Figure 2: Tiered testing strategy for validating safety in cosmetic/pharmaceutical applications.

Regulatory Landscape[2]

- REACH (EU): Registered (Dossier exists). Likely tonnage band 1-10 tpa or 10-100 tpa.
- CLP Classification (Provisional):
 - Skin Irrit. 2 (H315)
 - Eye Irrit. 2 (H319)
 - Aquatic Chronic 2 (H411)

- IFRA (International Fragrance Association): Check for specific standards. If not explicitly restricted, it falls under the general requirement for QRA (Quantitative Risk Assessment) based on sensitization potency.

References

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